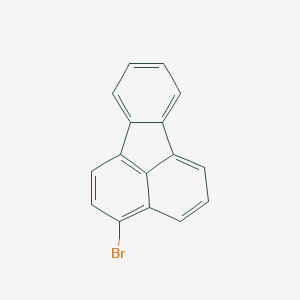

3-Bromofluoranthene

概要

説明

3-Bromofluoranthene is a derivative of fluoranthene, which is classified as a polycyclic aromatic hydrocarbon. This compound is formed through the bromination of fluoranthene and is often found in fine particulate matter of air pollutants. It is known for its role in inducing vascular endothelial dysfunction, which is critical in the pathogenesis of cardiovascular and vascular diseases .

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromofluoranthene can be synthesized by dissolving fluoranthene in nitrobenzene and slowly adding bromine diluted with nitrobenzene. The reaction mixture is then stirred at room temperature for 20 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving bromination of fluoranthene can be scaled up for industrial purposes. The reaction conditions would need to be optimized for larger-scale production to ensure safety and efficiency.

化学反応の分析

Types of Reactions: 3-Bromofluoranthene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation Reactions: It can be oxidized under specific conditions to form different oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed:

Substitution Reactions: Products include substituted fluoranthene derivatives.

Oxidation Reactions: Products include oxidized fluoranthene derivatives.

科学的研究の応用

Toxicological Studies

Vascular Endothelial Dysfunction

Recent research has highlighted the role of 3-BrFlu in inducing vascular endothelial dysfunction. A study demonstrated that exposure to 3-BrFlu leads to concentration-dependent changes in angiogenesis and vasodilation in zebrafish models. The compound was shown to disrupt vascular endothelial integrity and increase permeability through pro-inflammatory responses, mediated by the upregulation of cyclooxygenase-2 (COX2) and the generation of prostaglandin E2 (PGE2) .

The study utilized zebrafish embryos to observe ectopic angiogenesis, revealing significant effects starting at concentrations as low as 3 µM. This research underscores the potential cardiovascular risks associated with environmental exposure to 3-BrFlu .

Environmental Impact Assessment

Air Pollution Studies

As a secondary metabolite of fluoranthene, 3-BrFlu is present in fine particulate matter from air pollutants. Its presence raises concerns regarding air quality and public health, particularly in urban environments where PAHs are prevalent. The compound's ability to induce oxidative stress and inflammatory responses in endothelial cells signifies its potential as a biomarker for assessing the impact of air pollution on cardiovascular health .

Medicinal Chemistry

Potential Therapeutic Applications

While primarily studied for its toxicological effects, there is an emerging interest in the medicinal chemistry applications of 3-BrFlu. Its structural properties allow it to serve as a precursor or intermediate in the synthesis of more complex organic compounds. The bromine atom can facilitate various chemical reactions, including cross-coupling reactions that are valuable in drug discovery and development .

Case Study 1: Zebrafish Model

In a controlled experiment using zebrafish embryos, researchers treated specimens with varying concentrations of 3-BrFlu. The findings indicated significant alterations in vascular development, with increased ectopic angiogenesis observed at concentrations starting from 3 µM. This model effectively demonstrated the compound's impact on vascular health and provided insights into its mechanisms of action .

Case Study 2: Endothelial Cell Studies

Further investigations into SVEC4-10 endothelial cells revealed that exposure to 3-BrFlu resulted in increased levels of intracellular reactive oxygen species (ROS) and downregulation of antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase. This study highlighted the molecular pathways involved in 3-BrFlu-induced cytotoxicity, emphasizing its relevance in understanding vascular diseases .

Summary Table of Findings

作用機序

3-Bromofluoranthene exerts its effects primarily through the MAPK-mediated-NFκB pro-inflammatory pathway. It induces the generation of intracellular reactive oxygen species, which leads to the disruption of vascular endothelial integrity and upregulation of vascular permeability. This process involves the phosphorylation of NF-κB p65, mediated by the phosphorylation of MAPK, including p38 MAPK, ERK, and JNK .

類似化合物との比較

Fluoranthene: The parent compound of 3-Bromofluoranthene.

3-Methylfluoranthene: Another derivative of fluoranthene, known for its role as an environmental pollutant and active tumor initiator.

Uniqueness of this compound: this compound is unique due to its specific bromination, which imparts distinct chemical reactivity and biological effects. Its ability to induce vascular endothelial dysfunction through specific molecular pathways sets it apart from other fluoranthene derivatives.

生物活性

3-Bromofluoranthene (3-BrFlu) is a brominated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in environmental pollutants. This compound has garnered attention due to its significant biological activities, particularly concerning vascular endothelial dysfunction, cytotoxicity, and apoptosis. The following sections detail the biological activity of 3-BrFlu, supported by relevant studies and findings.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₉Br

- Molecular Weight : 285.15 g/mol

The structure of 3-BrFlu consists of a fluoranthene backbone with a bromine atom substituted at the 3-position, affecting its reactivity and biological interactions.

Vascular Endothelial Dysfunction

Recent studies have highlighted the role of 3-BrFlu in inducing vascular endothelial dysfunction through several mechanisms:

- Reactive Oxygen Species (ROS) Generation :

- Pro-inflammatory Response :

- Cytokine Release :

- NF-κB Pathway Activation :

Cytotoxicity and Apoptosis

The cytotoxic effects of 3-BrFlu have been extensively studied using zebrafish models:

- Embryonic Toxicity :

- Caspase Activation :

Summary of Key Findings

Case Studies

A notable case study examined the effects of 3-BrFlu on zebrafish embryos, revealing significant cardiovascular defects correlated with increased apoptosis rates in vascular endothelial cells. This study provided insights into the potential risks posed by environmental exposure to brominated PAHs like 3-BrFlu, emphasizing the need for further research into their long-term effects on human health.

特性

IUPAC Name |

3-bromofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXFCLXZMIFHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529497 | |

| Record name | 3-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-50-1 | |

| Record name | 3-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromofluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which 3-Bromofluoranthene induces vascular endothelial dysfunction?

A1: Research suggests that this compound exposure leads to vascular endothelial dysfunction through a two-pronged mechanism:

- MAPK-mediated NFκB pro-inflammatory pathway activation: this compound triggers the phosphorylation of MAPKs (p38 MAPK, ERK, and JNK), subsequently activating the NFκB p65 pathway. [] This activation stimulates the expression of COX2, leading to the production of the pro-inflammatory mediator PGE2. [] Additionally, it elevates the production of pro-inflammatory cytokines like TNFα and IL-6. []

- Intracellular ROS generation: this compound exposure induces the generation of intracellular reactive oxygen species (ROS). [] This increase in ROS levels, coupled with the downregulation of antioxidant enzymes like SOD and catalase, contributes to oxidative stress and cellular damage, further exacerbating endothelial dysfunction. []

Q2: What are the observable consequences of this compound exposure in a biological model like zebrafish?

A2: Studies using zebrafish as a model organism have revealed several detrimental effects of this compound on vascular health, including:

- Increased ectopic angiogenesis: this compound exposure is linked to a concentration-dependent increase in the formation of new blood vessels in the sub-intestinal vein of zebrafish. []

- Dorsal aorta dilation: Zebrafish exposed to this compound exhibit a concentration-dependent dilation of their dorsal aorta. []

- Disrupted vascular endothelial integrity: this compound exposure disrupts the integrity of the vascular endothelium, leading to increased permeability. []

Q3: How does the chemical structure of this compound lend itself to being studied through various analytical methods?

A3: While the provided research papers don't delve deeply into specific analytical techniques for this compound, its structure, featuring both a bromine atom and a fluoranthene ring system, makes it amenable to analysis by various techniques commonly employed in organic chemistry:

Q4: Does this compound trigger apoptosis in vascular endothelial cells, and if so, what pathways are involved?

A4: Yes, research indicates that this compound induces apoptosis in vascular endothelial cells. [] Although the specific mechanisms and pathways involved require further investigation, the available research suggests that both intrinsic and extrinsic caspase-dependent pathways contribute to this compound-induced apoptosis in these cells. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。